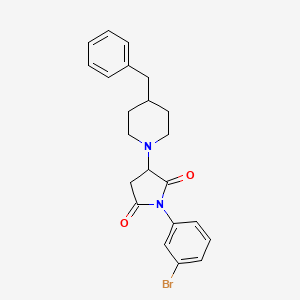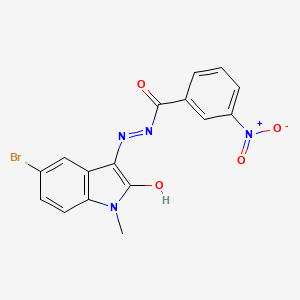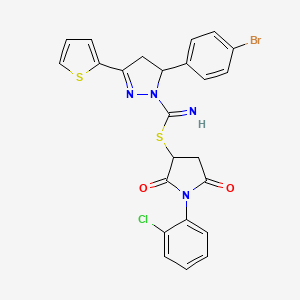![molecular formula C23H30N4 B4992009 4-(4-cyclohexyl-1-piperazinyl)-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B4992009.png)
4-(4-cyclohexyl-1-piperazinyl)-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-cyclohexyl-1-piperazinyl)-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine, also known as CPP, is a chemical compound that has gained interest in scientific research due to its potential use in studying the nervous system. CPP acts as an NMDA receptor antagonist, which means it can block the activity of the N-methyl-D-aspartate (NMDA) receptor in the brain. This receptor is involved in a variety of physiological processes, including learning and memory, and is also implicated in several neurological disorders.
Wirkmechanismus
4-(4-cyclohexyl-1-piperazinyl)-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine acts as an NMDA receptor antagonist, which means it can block the activity of the NMDA receptor in the brain. The NMDA receptor is a type of ionotropic glutamate receptor that is involved in several physiological processes, including learning and memory. When activated, the NMDA receptor allows calcium ions to enter the neuron, which triggers a cascade of signaling events that can lead to changes in gene expression and synaptic plasticity. By blocking the activity of the NMDA receptor, this compound can prevent these signaling events from occurring.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. For example, this compound can block long-term potentiation (LTP), which is a form of synaptic plasticity that is thought to underlie learning and memory. This compound can also block the development of tolerance to opioids, which suggests that it may have potential as a treatment for opioid addiction. In addition, this compound has been shown to have neuroprotective effects in animal models of neurological disorders such as stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-cyclohexyl-1-piperazinyl)-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine has several advantages for use in lab experiments. For example, this compound is a highly specific NMDA receptor antagonist, which means it can be used to selectively block the activity of the NMDA receptor without affecting other receptors or signaling pathways. In addition, this compound is relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound has a relatively short half-life in vivo, which means it may need to be administered repeatedly to maintain a consistent level of receptor blockade. In addition, this compound can have off-target effects at high concentrations, which can complicate interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 4-(4-cyclohexyl-1-piperazinyl)-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine and its potential applications. For example, further studies are needed to determine the optimal dosing and administration strategies for this compound in different experimental models. In addition, more research is needed to explore the potential therapeutic applications of this compound in neurological disorders such as Alzheimer's disease and schizophrenia. Finally, there is a need for the development of more selective and potent NMDA receptor antagonists that can be used to study the role of the NMDA receptor in various physiological processes.
Synthesemethoden
4-(4-cyclohexyl-1-piperazinyl)-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine can be synthesized using a variety of methods, including the reaction of 4-cyclohexyl-1-piperazinecarboxylic acid with 2-phenyl-1,3-dioxolane-4-methanol, followed by a cyclization reaction to form the cyclopenta[d]pyrimidine ring. This method has been optimized to produce high yields of pure this compound.
Wissenschaftliche Forschungsanwendungen
4-(4-cyclohexyl-1-piperazinyl)-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine has been used extensively in scientific research to study the NMDA receptor and its role in various physiological processes. For example, this compound has been used to investigate the mechanisms underlying synaptic plasticity, which is the ability of neurons to change their strength and connectivity in response to experience. This compound has also been used to study the role of the NMDA receptor in pain perception, addiction, and neurological disorders such as Alzheimer's disease and schizophrenia.
Eigenschaften
IUPAC Name |
4-(4-cyclohexylpiperazin-1-yl)-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4/c1-3-8-18(9-4-1)22-24-21-13-7-12-20(21)23(25-22)27-16-14-26(15-17-27)19-10-5-2-6-11-19/h1,3-4,8-9,19H,2,5-7,10-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBXYAQNSXTFST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C3=NC(=NC4=C3CCC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-benzoylphenoxy)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B4991933.png)
![2-({4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-1-(3-nitrophenyl)ethanone](/img/structure/B4991934.png)
![1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-N-(4-pyridinylmethyl)methanamine](/img/structure/B4991939.png)
![N~1~-(1-isopropyl-2-methylpropyl)-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4991942.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4991949.png)

![4,4'-[(4-hydroxy-3-methoxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B4991964.png)
![ethyl 4-(cyclopropylmethyl)-1-[4-(methylthio)benzyl]-4-piperidinecarboxylate](/img/structure/B4991966.png)
![7-{(2,4-dichlorophenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B4991990.png)


![5-(4-ethoxyphenyl)-2-phenyl-3-(2-thienyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B4992018.png)
![1-{4-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}-2-piperidinone](/img/structure/B4992026.png)